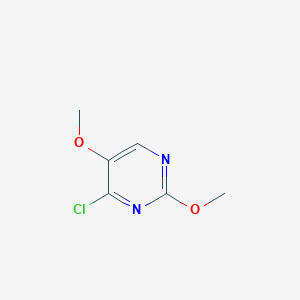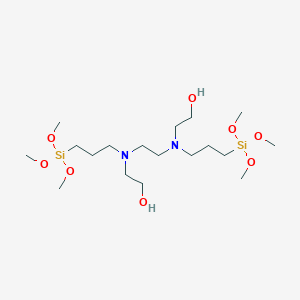
5-Butyloxazolidine-2,4-dione
Vue d'ensemble
Description
5-Butyloxazolidine-2,4-dione, also known as 5-Butyl-1,3-oxazolidine-2,4-dione, is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 .
Synthesis Analysis
The synthesis of oxazolidine-2,4-diones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A novel synthesis of oxazolidine-2,4-diones via an efficient fixation of CO2 with 3-aryl-2-alkynamides has been reported .Molecular Structure Analysis
The molecular structure of 5-Butyloxazolidine-2,4-dione consists of a seven-membered ring with oxygen and nitrogen atoms. The molecular formula is C7H11NO3 .Physical And Chemical Properties Analysis
5-Butyloxazolidine-2,4-dione has a molecular weight of 157.17 and a predicted density of 1.127±0.06 g/cm3 .Applications De Recherche Scientifique
-
Antimicrobial and Antioxidant Agent
- Scientific Field: Pharmacology
- Application Summary: TZD analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
- Methods of Application: Certain analogues of imidazolyl thiazolidin-2,4-dione and 5-substituted 2,4-thiazolidinedione were derived and evaluated for their in vitro antimicrobial potential by measuring the MIC values using the agar streak dilution method .
- Results: The study found that these analogues have potential as antimicrobial agents .
-
Mcl-1 Inhibitor
- Scientific Field: Cancer Research
- Application Summary: Thiazolidine-2,4-dione derivatives have been designed, synthesized and evaluated for their inhibitory activity of Mcl-1 protein .
- Methods of Application: The inhibitory activity against Mcl-1 of the target compounds was evaluated by fluorescence polarization assays (FPAs) .
- Results: The most potent product demonstrated inhibitory activity against Mcl-1 (inhibitory rate 94% at 10 μM) higher than that of the positive control WL-276 (90%) .
-
Lubricant for Plastic Products
- Scientific Field: Industrial Chemistry
- Application Summary: 5-Butyloxazolidine-2,4-dione is used as a lubricant for various plastic products .
- Methods of Application: The compound is mixed with the plastic during the manufacturing process to reduce friction and wear .
- Results: The use of 5-Butyloxazolidine-2,4-dione as a lubricant can improve the durability and performance of plastic products .
-
Mold Release Agent
- Scientific Field: Industrial Chemistry
- Application Summary: 5-Butyloxazolidine-2,4-dione is used as a mold release agent in the production of polypropylene .
- Methods of Application: The compound is applied to the mold surface to prevent the polypropylene from sticking to the mold .
- Results: The use of 5-Butyloxazolidine-2,4-dione as a mold release agent can improve the efficiency of the molding process and the quality of the final product .
-
PTP1B Inhibitor
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-(Substituted benzylidene) thiazolidine-2,4-dione derivatives have been developed as potent PTP1B inhibitors .
- Methods of Application: The inhibitory activity against PTP1B of the target compounds was evaluated using QSAR modeling, molecular docking, molecular dynamics, PASS predictions, and DFT investigations .
- Results: The study found that these derivatives have potential as PTP1B inhibitors .
-
Opening Agent for Packaging Bags
- Scientific Field: Industrial Chemistry
- Application Summary: 5-Butyloxazolidine-2,4-dione is used as an opening agent for various polyethylene and polypropylene film packaging bags such as food and clothing .
- Methods of Application: The compound is mixed with the plastic during the manufacturing process to improve the opening performance of the packaging bags .
- Results: The use of 5-Butyloxazolidine-2,4-dione as an opening agent can improve the user experience of opening the packaging bags .
Safety And Hazards
Propriétés
IUPAC Name |
5-butyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)8-7(10)11-5/h5H,2-4H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUOKHTQOCCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433090 | |
| Record name | 5-Butyloxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyloxazolidine-2,4-dione | |
CAS RN |
22384-53-8 | |
| Record name | 5-Butyloxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



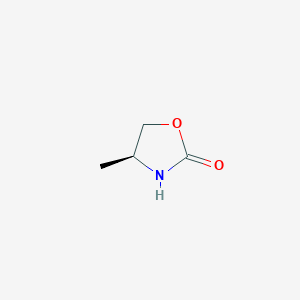
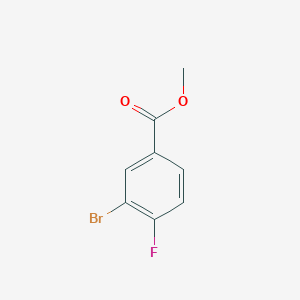

![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
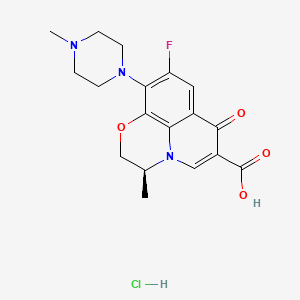
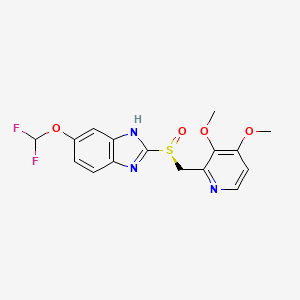
![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

